molecular formula C18H18FN3O3S B2828028 2-{[1-(2-Fluorobenzenesulfonyl)piperidin-4-yl]methoxy}pyridine-4-carbonitrile CAS No. 2380040-45-7

2-{[1-(2-Fluorobenzenesulfonyl)piperidin-4-yl]methoxy}pyridine-4-carbonitrile

Cat. No.: B2828028
CAS No.: 2380040-45-7
M. Wt: 375.42
InChI Key: BZVNUKSMVQCVSR-UHFFFAOYSA-N
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Description

2-{[1-(2-Fluorobenzenesulfonyl)piperidin-4-yl]methoxy}pyridine-4-carbonitrile is a complex organic compound that features a piperidine ring, a pyridine ring, and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(2-Fluorobenzenesulfonyl)piperidin-4-yl]methoxy}pyridine-4-carbonitrile typically involves multiple steps, including the formation of the piperidine ring, the introduction of the fluorophenyl group, and the attachment of the pyridine ring. Common synthetic methods include:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled environments is crucial to achieve the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(2-Fluorobenzenesulfonyl)piperidin-4-yl]methoxy}pyridine-4-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may yield amines or alcohols .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-{[1-(2-Fluorobenzenesulfonyl)piperidin-4-yl]methoxy}pyridine-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group may enhance its binding affinity to these targets, while the piperidine and pyridine rings contribute to its overall stability and reactivity .

Properties

IUPAC Name

2-[[1-(2-fluorophenyl)sulfonylpiperidin-4-yl]methoxy]pyridine-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FN3O3S/c19-16-3-1-2-4-17(16)26(23,24)22-9-6-14(7-10-22)13-25-18-11-15(12-20)5-8-21-18/h1-5,8,11,14H,6-7,9-10,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZVNUKSMVQCVSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1COC2=NC=CC(=C2)C#N)S(=O)(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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